(4-Cyanobutyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyanobutyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Vorbereitungsmethoden
The synthesis of (4-Cyanobutyl)boronic acid typically involves the hydroboration of alkenes followed by oxidation. One common method is the hydroboration of 4-cyanobutene with diborane (B2H6) or a borane-tetrahydrofuran complex, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
(4-Cyanobutyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding alcohol or carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alkane.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Suzuki-Miyaura Coupling: This is a prominent reaction where this compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reactants and conditions used.
Wissenschaftliche Forschungsanwendungen
(4-Cyanobutyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-Cyanobutyl)boronic acid in various reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . The boronic acid group can also form reversible covalent bonds with diols, which is the basis for its use in sensors and probes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (4-Cyanobutyl)boronic acid include other boronic acids such as phenylboronic acid, 4-cyanophenylboronic acid, and methylboronic acid . Compared to these compounds, this compound offers unique properties due to the presence of the cyanobutyl group, which can influence its reactivity and interactions in chemical reactions. For example, the cyanobutyl group can provide additional sites for functionalization and can affect the compound’s solubility and stability.
Eigenschaften
CAS-Nummer |
1919893-23-4 |
---|---|
Molekularformel |
C5H10BNO2 |
Molekulargewicht |
126.95 g/mol |
IUPAC-Name |
4-cyanobutylboronic acid |
InChI |
InChI=1S/C5H10BNO2/c7-5-3-1-2-4-6(8)9/h8-9H,1-4H2 |
InChI-Schlüssel |
QQIRWCJBFKGWMT-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCCCC#N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.